Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate

Catalog No.
S15950521
CAS No.
M.F
C11H6BrNO6
M. Wt
328.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxy...

Product Name

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate

IUPAC Name

methyl 6-bromo-8-nitro-2-oxochromene-3-carboxylate

Molecular Formula

C11H6BrNO6

Molecular Weight

328.07 g/mol

InChI

InChI=1S/C11H6BrNO6/c1-18-10(14)7-3-5-2-6(12)4-8(13(16)17)9(5)19-11(7)15/h2-4H,1H3

InChI Key

TTWPKYRCPRWSKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])Br

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. This compound features a chromene core, characterized by a benzopyran structure, with specific substituents including a bromine atom at the sixth position and a nitro group at the eighth position. The carboxylate group at the third position contributes to its reactivity and potential biological activity. The molecular formula of this compound is C11H7BrN2O6C_{11}H_{7}BrN_{2}O_{6}, and it has a molecular weight of approximately 305.08 g/mol.

Typical for compounds containing both bromine and nitro groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, allowing for derivatization.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and biological activity.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which may enhance solubility and bioavailability.

This compound has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Research indicates that derivatives of chromene compounds often exhibit:

  • Antioxidant Properties: Many chromene derivatives demonstrate significant antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Some studies suggest that methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate may possess antimicrobial properties, making it a candidate for further investigation in drug development.

The synthesis of methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions:

  • Formation of the Chromene Core: Starting from appropriate phenolic precursors, the chromene structure is formed through cyclization reactions.
  • Bromination: Bromination is performed using bromine or brominating agents to introduce the bromine substituent at the sixth position.
  • Nitration: The introduction of the nitro group at the eighth position is achieved through electrophilic nitration.
  • Carboxylation and Esterification: Finally, carboxylation followed by esterification with methanol yields methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate.

Methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery targeting oxidative stress-related diseases or infections.
  • Material Science: Its unique structural properties could lead to applications in developing novel materials or dyes.

Interaction studies involving methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest it may interact with:

  • Enzymatic Targets: Potential inhibition of enzymes involved in oxidative stress pathways could be explored.
  • Cellular Receptors: Investigating its effects on cellular signaling pathways may reveal additional therapeutic targets.

Several compounds share structural similarities with methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate, including:

Compound NameStructureUnique Features
Methyl 6-Nitro-2-Oxo-2H-Chromene-3-CarboxylateStructureLacks bromine substituent; primarily studied for antioxidant properties.
6-Bromo-ChromoneStructureContains only a bromine substituent without nitro group; used in dye applications.
8-HydroxyquinolineStructureDifferent functional groups; known for chelation properties and use in metal ion detection.

The uniqueness of methyl 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylate lies in its combination of both bromine and nitro groups on the chromene framework, which may enhance its biological activities compared to similar compounds lacking these substituents.

This compound represents a promising area for further research due to its unique structure and potential therapeutic applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

326.93785 g/mol

Monoisotopic Mass

326.93785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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